

comprehensive literature review of 2,3-Dihydro-2-methylbenzofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydro-2-methylbenzofuran

Cat. No.: B049830

[Get Quote](#)

An In-Depth Technical Guide to 2,3-Dihydro-2-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-2-methylbenzofuran, a heterocyclic compound belonging to the dihydrobenzofuran class, serves as a valuable scaffold in medicinal chemistry and materials science. This document provides a comprehensive literature review of its synthesis, chemical properties, and potential biological activities. While specific quantitative biological data and detailed metabolic pathways for **2,3-Dihydro-2-methylbenzofuran** are not extensively reported in publicly available literature, this guide consolidates existing knowledge on the compound and its closely related analogs to provide a thorough technical overview. The content herein is intended to support researchers in the synthesis, characterization, and exploration of the therapeutic potential of this and similar molecules.

Introduction

The 2,3-dihydrobenzofuran skeleton is a prominent structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. These activities span anti-inflammatory, anticancer, antifungal, and neuroprotective properties. The rigid, planar structure of the dihydrobenzofuran ring system makes it an attractive scaffold for

the design of targeted therapeutic agents. **2,3-Dihydro-2-methylbenzofuran**, specifically, is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical properties allow for a variety of transformations, enabling the creation of diverse derivatives for drug discovery and development.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of **2,3-Dihydro-2-methylbenzofuran** is presented in Table 1. This data is essential for its synthesis, purification, and characterization.

Table 1: Chemical and Physical Properties of **2,3-Dihydro-2-methylbenzofuran**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O	[2]
Molecular Weight	134.17 g/mol	[2]
CAS Number	1746-11-8	[3]
Appearance	Colorless liquid	[1]
Boiling Point	198 °C	[1]
Density	1.065 g/mL at 25 °C	[4]
Refractive Index	1.549 (n _{20/D})	[4]
LogP	2.7	

Spectroscopic Data

The structural elucidation of **2,3-Dihydro-2-methylbenzofuran** relies on various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

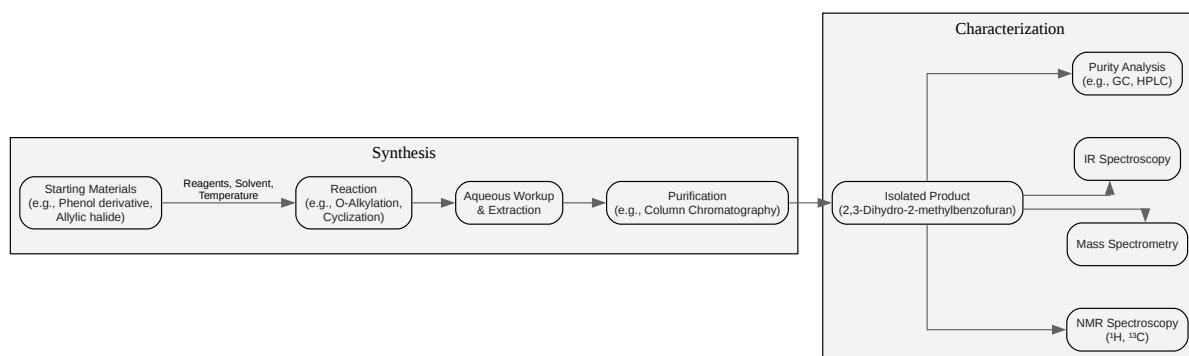
Table 2: Spectroscopic Data for **2,3-Dihydro-2-methylbenzofuran**

Technique	Key Data
¹ H NMR	Data not explicitly detailed in the reviewed literature.
¹³ C NMR	Data not explicitly detailed in the reviewed literature.
Mass Spectrometry (MS)	Available through the NIST WebBook. [5]
Infrared (IR) Spectroscopy	Data not explicitly detailed in the reviewed literature.

Synthesis of 2,3-Dihydro-2-methylbenzofuran

While a specific, detailed experimental protocol for the synthesis of **2,3-Dihydro-2-methylbenzofuran** is not readily available in the reviewed literature, several general strategies for the synthesis of the 2,3-dihydrobenzofuran scaffold have been reported. These methods can be adapted for the preparation of the target molecule.

General Synthetic Strategies


The construction of the 2,3-dihydrobenzofuran ring system can be achieved through various synthetic routes, primarily categorized by the key bond formation step. Common strategies include:

- O-Alkylation followed by Intramolecular Cyclization: This classical approach involves the alkylation of a phenol with a suitable three-carbon unit, followed by an intramolecular cyclization to form the dihydrofuran ring.[\[6\]](#)
- Palladium-Catalyzed Intramolecular Annulation: Modern methods often employ transition metal catalysis, such as the palladium-catalyzed reaction of ortho-iodophenyl acetates with dienes.[\[6\]](#)
- Acid-Catalyzed Cyclodehydration: The acid-catalyzed cyclodehydration of α -phenoxy ketones is a robust method for forming the benzofuran ring.[\[7\]](#)

- [4+1] Annulation Reactions: These reactions involve the combination of a four-atom component (e.g., an ortho-quinone methide) with a one-atom component to construct the five-membered ring.[8]

A Plausible Experimental Workflow for Synthesis and Characterization

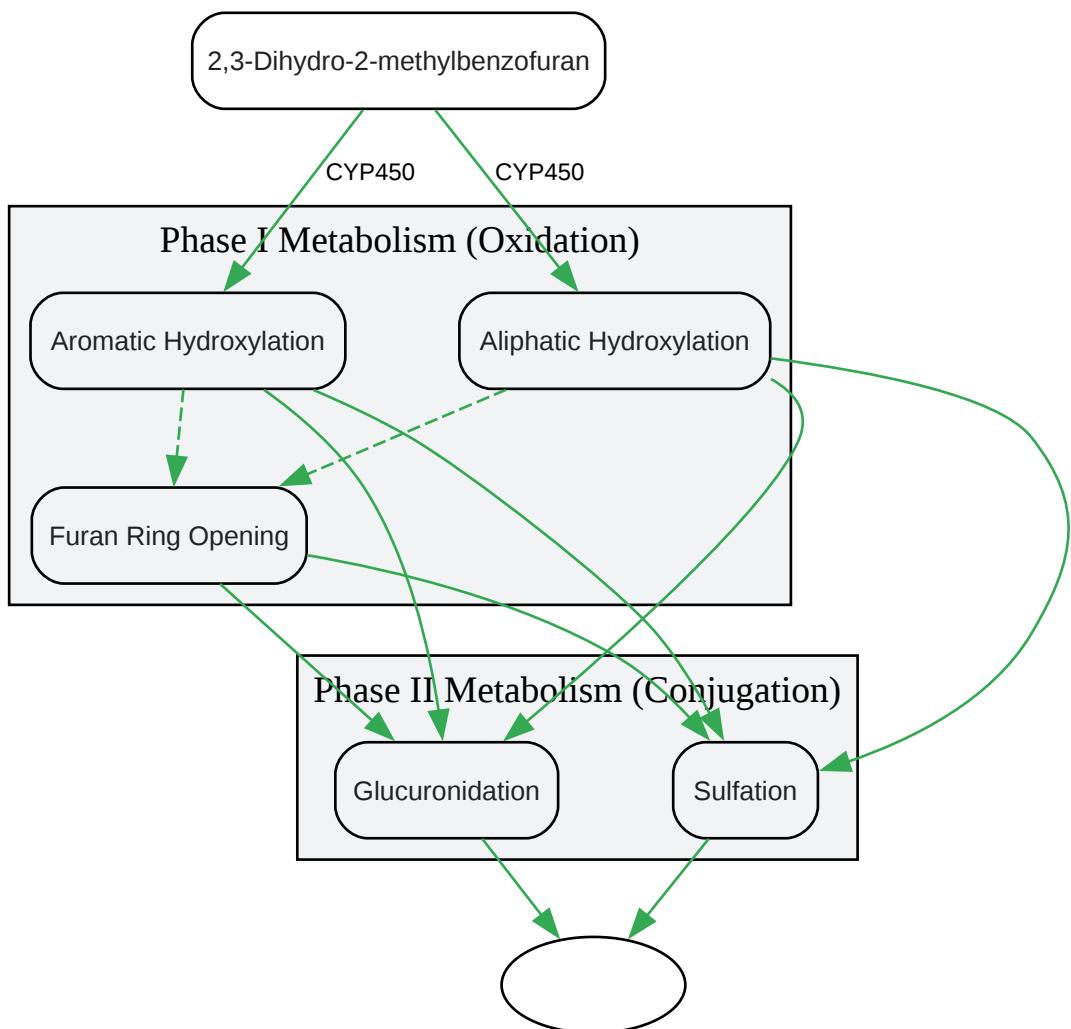
Based on the general synthetic strategies, a plausible experimental workflow for the synthesis and characterization of **2,3-Dihydro-2-methylbenzofuran** is proposed below. This workflow is a generalized representation and would require optimization for this specific target.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and characterization of **2,3-Dihydro-2-methylbenzofuran**.

Biological Activities of Dihydrobenzofuran Derivatives

Direct quantitative biological data for **2,3-Dihydro-2-methylbenzofuran** is scarce in the reviewed literature. However, numerous studies have reported the biological activities of structurally related dihydrobenzofuran derivatives, suggesting potential therapeutic applications for this class of compounds. Table 3 summarizes some of these findings. It is crucial to note that these values are for related compounds and not for **2,3-Dihydro-2-methylbenzofuran** itself.


Table 3: Biological Activities of Selected Dihydrobenzofuran Derivatives (Analogs of **2,3-Dihydro-2-methylbenzofuran**)

Compound/Derivative Class	Biological Activity	Target/Assay	IC ₅₀ /Activity	Reference
Fluorinated Dihydrobenzofurans	Anti-inflammatory	IL-6 Inhibition	1.2 - 9.04 μM	[9][10]
Fluorinated Dihydrobenzofurans	Anti-inflammatory	CCL2 Inhibition	1.5 - 19.3 μM	[9][10]
Fluorinated Dihydrobenzofurans	Anti-inflammatory	Nitric Oxide Inhibition	2.4 - 5.2 μM	[9][10]
Fluorinated Dihydrobenzofurans	Anti-inflammatory	PGE ₂ Inhibition	1.1 - 20.5 μM	[9][10]
2-Arylbenzofuran Derivatives	Anti-Alzheimer's	Acetylcholinesterase Inhibition	e.g., 0.086 μM	[11][12]
2-Arylbenzofuran Derivatives	Anti-Alzheimer's	β-Secretase (BACE1) Inhibition	e.g., 0.043 μM	[11][12]
3-(Piperazinylmethyl)benzofuran Derivatives		CDK2 Inhibition	CDK2/cyclin A	e.g., 40.91 nM [13]
2,3-Dihydro-1-Benzofuran Derivatives	Cannabinoid Receptor 2 Agonist	CB2 Receptor Binding	-	[14]
1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazines	Anti-inflammatory	H ₃ /H ₄ Receptor Binding	Micromolar range (K _i)	[15]

Potential Metabolic Pathways

The metabolic fate of **2,3-Dihydro-2-methylbenzofuran** has not been explicitly detailed. However, based on the metabolism of other benzofuran derivatives, a hypothetical metabolic pathway can be proposed. The metabolism of benzofurans often involves oxidation of the furan ring and the aromatic ring, followed by conjugation reactions.

For instance, the metabolism of the designer drug 6-(2-aminopropyl)benzofuran (6-APB) involves hydroxylation and subsequent cleavage of the furan ring.[16][17] Similarly, other studies on benzofuran metabolism in arterial tissue show transformation into various oxidized and conjugated products.[18] Based on these findings, a plausible metabolic pathway for **2,3-Dihydro-2-methylbenzofuran** could involve initial hydroxylation of the aromatic ring or the dihydrofuran ring, followed by potential ring opening and subsequent phase II conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.

[Click to download full resolution via product page](#)

Caption: A hypothetical metabolic pathway for **2,3-Dihydro-2-methylbenzofuran**. Disclaimer: This pathway is speculative and based on the metabolism of related compounds.

Conclusion

2,3-Dihydro-2-methylbenzofuran is a versatile heterocyclic compound with potential applications in drug discovery and materials science. While a wealth of information exists on the synthesis and biological activities of the broader dihydrobenzofuran class, specific data for the 2-methyl derivative remains limited in the public domain. This technical guide provides a consolidated overview of the available information, including its physicochemical properties, general synthetic approaches, and the biological activities of closely related analogs. The proposed experimental workflow and hypothetical metabolic pathway offer a starting point for researchers interested in further investigating this compound. Future studies are warranted to elucidate the specific biological targets, mechanism of action, and metabolic fate of **2,3-Dihydro-2-methylbenzofuran** to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Ind... [ouci.dntb.gov.ua]
- 2. 2,3-Dihydro-2-methylbenzofuran | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-DIHYDRO-2-METHYLBENZOFURAN AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]
- 5. Benzofuran, 2,3-dihydro-2-methyl- [webbook.nist.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The effect of 2-ethyl-3-(4-hydroxybenzoyl)-benzofuran (benzarone) on the metabolism of arterial tissue and cultured arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comprehensive literature review of 2,3-Dihydro-2-methylbenzofuran]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049830#comprehensive-literature-review-of-2-3-dihydro-2-methylbenzofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com